molecular formula C11H14Cl2N2S B15091117 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B15091117
M. Wt: 277.2 g/mol
InChI Key: PKVPNCPCKKKKMW-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound that features a thiophene ring fused to a pyridine ring, with an ethanamine side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with various molecular targets and pathways. The thiophene and pyridine rings can interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit enzymes involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects and therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂S
  • Molecular Weight : 277.2 g/mol
  • CAS Number : 2340294-53-1

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with thiophene and pyridine rings exhibit antimicrobial properties. The presence of the thiophene moiety is particularly significant in enhancing the bioactivity of these compounds. Studies have shown that derivatives of thiophene-pyridine structures can inhibit the growth of various bacterial strains, suggesting that this compound might possess similar properties .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is critical for developing treatments for inflammatory diseases .

Anticancer Properties

Several studies have focused on the anticancer effects of related compounds. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Anti-inflammatory EffectsReduction in cytokine production
Anticancer ActivityInduction of apoptosis in cancer cells

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The combination of thiophene and pyridine rings enhances the interaction with biological targets, which is crucial for its pharmacological effects. SAR studies suggest that modifications to either ring can significantly alter the compound's efficacy and selectivity .

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

1-(5-thiophen-3-ylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10;;/h2-8H,12H2,1H3;2*1H

InChI Key

PKVPNCPCKKKKMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CSC=C2)N.Cl.Cl

Origin of Product

United States

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